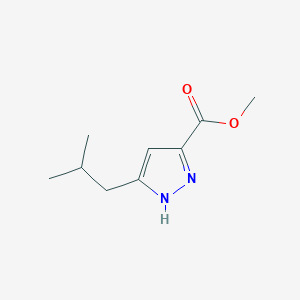![molecular formula C9H8Cl2O2 B1608544 2-[(2,6-Dichlorophenoxy)methyl]oxirane CAS No. 3556-00-1](/img/structure/B1608544.png)
2-[(2,6-Dichlorophenoxy)methyl]oxirane
Overview
Description
2-[(2,6-Dichlorophenoxy)methyl]oxirane is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.07 g/mol . It is a member of the epoxy compounds, specifically arylglycidyl ethers, characterized by the presence of both an epoxy ring (oxirane) and an ether linkage to a dichlorophenyl group . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(2,6-Dichlorophenoxy)methyl]oxirane typically involves the reaction of 2,6-dichlorophenol with epichlorohydrin in the presence of a base . The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
2-[(2,6-Dichlorophenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diols or ketones under specific conditions.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,6-Dichlorophenoxy)methyl]oxirane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorophenoxy)methyl]oxirane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the strained three-membered oxirane ring, which is highly susceptible to nucleophilic attack . The molecular targets and pathways involved include enzymes and proteins that contain nucleophilic functional groups, such as thiols and amines .
Comparison with Similar Compounds
2-[(2,6-Dichlorophenoxy)methyl]oxirane can be compared with other similar compounds, such as:
Epichlorohydrin: A simpler epoxide with similar reactivity but lacking the dichlorophenyl group.
Glycidyl ethers: Compounds with varying substituents on the aromatic ring, affecting their reactivity and applications.
Dichlorophenoxyacetic acid: A related compound used as a herbicide, highlighting the diverse applications of dichlorophenyl derivatives.
The uniqueness of this compound lies in its combination of the dichlorophenyl group and the oxirane ring, providing distinct reactivity and applications compared to other similar compounds .
Properties
IUPAC Name |
2-[(2,6-dichlorophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-2-1-3-8(11)9(7)13-5-6-4-12-6/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYMDUMUZXIMNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395313 | |
| Record name | 2-[(2,6-Dichlorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3556-00-1 | |
| Record name | 2-[(2,6-Dichlorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1608462.png)
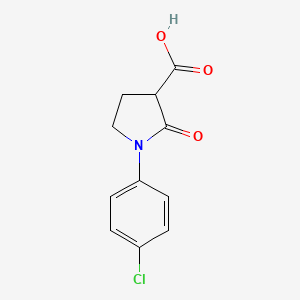
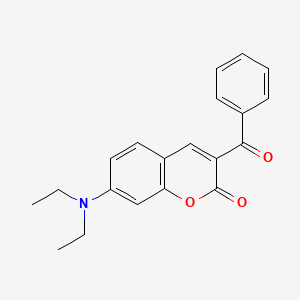
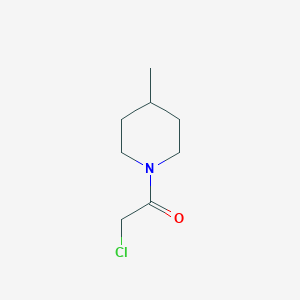

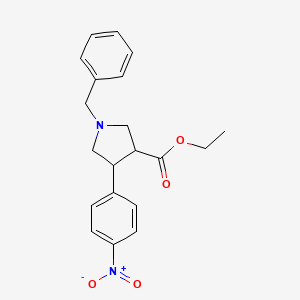
![9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione](/img/structure/B1608471.png)




